molecular formula C29H25Cl2N5 B11540713 7-[(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidene](3,4-dichlorophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane

7-[(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidene](3,4-dichlorophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B11540713
M. Wt: 514.4 g/mol
InChI Key: RBZVVLMSTYBLQT-YVSIINIQSA-N
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Description

7-(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidenemethyl]-1,3,5-triazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique structure, which includes an anthracene moiety, a hydrazone linkage, and a triazatricyclodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidenemethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane typically involves a multi-step process:

    Formation of the Anthracene Derivative: The anthracene moiety is prepared by reacting anthracene with appropriate reagents to introduce the methylidene group.

    Hydrazone Formation: The anthracene derivative is then reacted with hydrazine to form the hydrazone linkage.

    Triazatricyclodecane Core Synthesis: The triazatricyclodecane core is synthesized through a series of cyclization reactions involving suitable precursors.

    Final Coupling: The hydrazone and triazatricyclodecane intermediates are coupled under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidenemethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which is known for its fluorescence properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity, given the presence of bioactive functional groups.

Industry

In industry, this compound may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 7-(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidenemethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane is not well-documented. based on its structure, it is likely to interact with molecular targets through:

    Hydrophobic Interactions: The anthracene moiety can engage in hydrophobic interactions with target proteins or membranes.

    Hydrogen Bonding: The hydrazone linkage and triazatricyclodecane core can form hydrogen bonds with biological molecules.

    Electrostatic Interactions: The dichlorophenyl group can participate in electrostatic interactions with charged residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds containing the anthracene moiety, such as anthracene-9-carboxaldehyde.

    Hydrazones: Compounds with hydrazone linkages, such as benzaldehyde hydrazone.

    Triazatricyclodecanes: Compounds with triazatricyclodecane cores, such as 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane derivatives.

Uniqueness

The uniqueness of 7-(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidenemethyl]-1,3,5-triazatricyclo[3311~3,7~]decane lies in its combination of these three distinct structural motifs, which confer a unique set of chemical and physical properties

Properties

Molecular Formula

C29H25Cl2N5

Molecular Weight

514.4 g/mol

IUPAC Name

(E)-N-[(E)-anthracen-9-ylmethylideneamino]-1-(3,4-dichlorophenyl)-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine

InChI

InChI=1S/C29H25Cl2N5/c30-26-10-9-22(12-27(26)31)28(29-14-34-17-35(15-29)19-36(16-29)18-34)33-32-13-25-23-7-3-1-5-20(23)11-21-6-2-4-8-24(21)25/h1-13H,14-19H2/b32-13+,33-28-

InChI Key

RBZVVLMSTYBLQT-YVSIINIQSA-N

Isomeric SMILES

C1C2(CN3CN1CN(C2)C3)/C(=N\N=C\C4=C5C=CC=CC5=CC6=CC=CC=C64)/C7=CC(=C(C=C7)Cl)Cl

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)C(=NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC(=C(C=C7)Cl)Cl

Origin of Product

United States

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